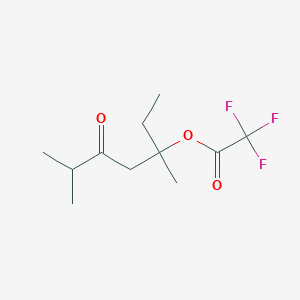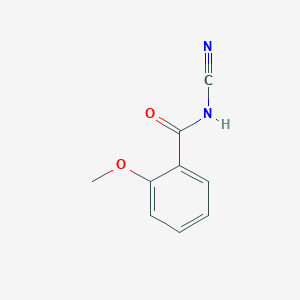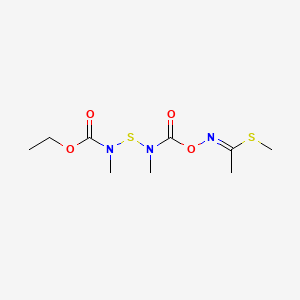![molecular formula C23H23N5O2 B14500269 Glycyl-N-{4-[(E)-phenyldiazenyl]naphthalen-1-yl}-L-prolinamide CAS No. 65096-60-8](/img/structure/B14500269.png)
Glycyl-N-{4-[(E)-phenyldiazenyl]naphthalen-1-yl}-L-prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycyl-N-{4-[(E)-phenyldiazenyl]naphthalen-1-yl}-L-prolinamide is a synthetic compound that belongs to the class of dipeptides This compound is characterized by the presence of a glycyl group, a naphthalenyl group, and a prolinamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-N-{4-[(E)-phenyldiazenyl]naphthalen-1-yl}-L-prolinamide typically involves the coupling of glycyl and prolinamide units with a naphthalenyl group. The reaction conditions often include the use of coupling reagents such as carbodiimides (e.g., DCC or EDC) and catalysts like DMAP to facilitate the formation of peptide bonds. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient and scalable production of the compound with high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Glycyl-N-{4-[(E)-phenyldiazenyl]naphthalen-1-yl}-L-prolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Glycyl-N-{4-[(E)-phenyldiazenyl]naphthalen-1-yl}-L-prolinamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a model compound for studying peptide chemistry.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or diagnostic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Glycyl-N-{4-[(E)-phenyldiazenyl]naphthalen-1-yl}-L-prolinamide involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Glycyl-L-prolinamide: A simpler dipeptide with similar structural features but lacking the naphthalenyl group.
Naphthalenyl-prolinamide: Contains the naphthalenyl and prolinamide moieties but lacks the glycyl group.
Phenyldiazenyl-naphthalenyl compounds: Compounds with similar azo and naphthalenyl groups but different peptide components.
Uniqueness
Glycyl-N-{4-[(E)-phenyldiazenyl]naphthalen-1-yl}-L-prolinamide is unique due to its combination of glycyl, naphthalenyl, and prolinamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
65096-60-8 |
|---|---|
Fórmula molecular |
C23H23N5O2 |
Peso molecular |
401.5 g/mol |
Nombre IUPAC |
(2S)-1-(2-aminoacetyl)-N-(4-phenyldiazenylnaphthalen-1-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C23H23N5O2/c24-15-22(29)28-14-6-11-21(28)23(30)25-19-12-13-20(18-10-5-4-9-17(18)19)27-26-16-7-2-1-3-8-16/h1-5,7-10,12-13,21H,6,11,14-15,24H2,(H,25,30)/t21-/m0/s1 |
Clave InChI |
MRXSKQKOMRXFQG-NRFANRHFSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)CN)C(=O)NC2=CC=C(C3=CC=CC=C32)N=NC4=CC=CC=C4 |
SMILES canónico |
C1CC(N(C1)C(=O)CN)C(=O)NC2=CC=C(C3=CC=CC=C32)N=NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic Acid](/img/structure/B14500191.png)

![1-Methoxy-4-{[(4-methoxyphenyl)(phenyl)methyl]sulfanyl}benzene](/img/structure/B14500201.png)
![3-{3-[2-(4-Arsonophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-dien-1-yl}-N-dodecanoyl-L-alanine](/img/structure/B14500209.png)

![2-[(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)oxy]pentane](/img/structure/B14500223.png)




![4-[1-(Diethylamino)ethyl]benzonitrile](/img/structure/B14500249.png)



